3-Methoxy-4-morpholinoaniline dihydrochloride
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Overview
Description
3-Methoxy-4-morpholinoaniline dihydrochloride is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂·2HCl and a molecular weight of 281.18 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Methoxy-4-morpholinoaniline dihydrochloride involves several steps. One common method includes the reaction of 3-methoxyaniline with morpholine in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at a controlled temperature . The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
3-Methoxy-4-morpholinoaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or morpholino groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methoxy-4-morpholinoaniline dihydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-morpholinoaniline dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of protein-protein interactions .
Comparison with Similar Compounds
3-Methoxy-4-morpholinoaniline dihydrochloride can be compared with similar compounds such as:
2-Methoxy-4-morpholinoaniline: Similar structure but different substitution pattern.
4-Methoxy-3-morpholinoaniline: Different position of the methoxy and morpholino groups.
3-Methoxy-4-nitroaniline: Contains a nitro group instead of a morpholino group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-methoxy-4-morpholin-4-ylaniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13;;/h2-3,8H,4-7,12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRLVZVGWFQIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCOCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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